molecular formula C10H25ClNO3P B12326913 10-Aminodecylphosphonic acid hydrochloride

10-Aminodecylphosphonic acid hydrochloride

Cat. No.: B12326913
M. Wt: 273.74 g/mol
InChI Key: ARHUFURIYZBBRK-UHFFFAOYSA-N
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Description

10-Aminodecylphosphonic acid hydrochloride is a chemical compound with the molecular formula C10H24NO3PHCl It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to a decyl chain, which is further bonded to a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Aminodecylphosphonic acid hydrochloride typically involves the reaction of decylphosphonic acid with an appropriate amine under controlled conditions. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl) or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

10-Aminodecylphosphonic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming imines or other substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like aldehydes or ketones can react with the amino group to form imines under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of imines or other substituted derivatives.

Scientific Research Applications

10-Aminodecylphosphonic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Aminodecylphosphonic acid hydrochloride involves its interaction with molecular targets through its amino and phosphonic acid groups. These functional groups can form bonds with various substrates, facilitating reactions such as coupling or substitution. The specific pathways and molecular targets depend on the application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Aminodecylphosphonic acid hydrochloride is unique due to its specific combination of an amino group and a phosphonic acid moiety attached to a decyl chain. This structure provides it with unique reactivity and functionality, making it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C10H25ClNO3P

Molecular Weight

273.74 g/mol

IUPAC Name

10-aminodecylphosphonic acid;hydrochloride

InChI

InChI=1S/C10H24NO3P.ClH/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14;/h1-11H2,(H2,12,13,14);1H

InChI Key

ARHUFURIYZBBRK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCN.Cl

Origin of Product

United States

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